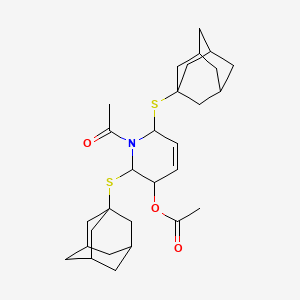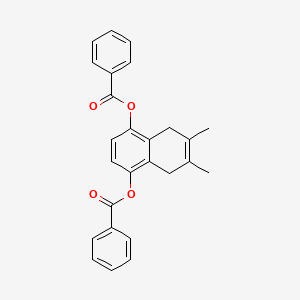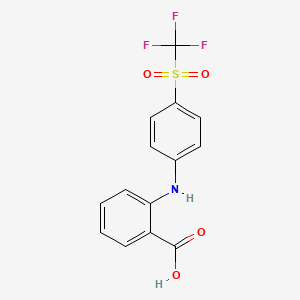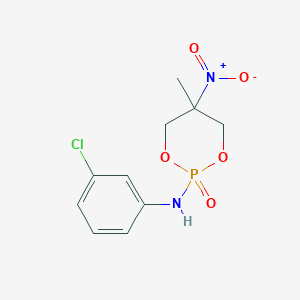
1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- is a complex organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring system, which is partially hydrogenated, and an oxazoline ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- typically involves the following steps:
Hydrogenation of Naphthalene: The naphthalene ring is partially hydrogenated to form 5,6,7,8-tetrahydronaphthalene.
Amination: The tetrahydronaphthalene is then aminated to introduce the amine group, forming 5,6,7,8-tetrahydro-1-naphthylamine.
Formation of Oxazoline Ring: The final step involves the reaction of the amine with an appropriate oxazoline precursor under controlled conditions to form the oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Naphthoquinones.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- is used in various fields of scientific research:
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The naphthalene ring system provides a hydrophobic core that can interact with lipid membranes or hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylamine, 5,6,7,8-tetrahydro-: Lacks the oxazoline ring, making it less versatile in certain applications.
1-Amino-5,6,7,8-tetrahydronaphthalene: Similar structure but without the N-methyl and oxazoline groups.
5-Aminotetralin: Another related compound with a similar core structure but different functional groups.
Uniqueness
1-Naphthylamine, 5,6,7,8-tetrahydro-N-methyl-N-(2-oxazolin-2-yl)- is unique due to the presence of both the oxazoline ring and the N-methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
102280-51-3 |
|---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
N-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C14H18N2O/c1-16(14-15-9-10-17-14)13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8H,2-3,5,7,9-10H2,1H3 |
InChI-Schlüssel |
GZNNPSLOTUSZII-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC2=C1CCCC2)C3=NCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


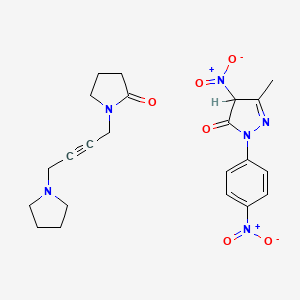
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
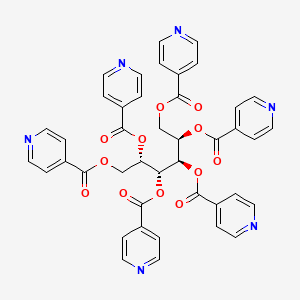
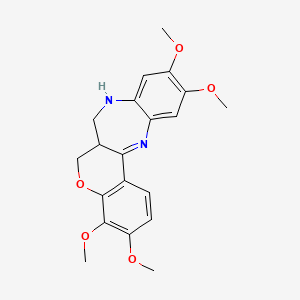
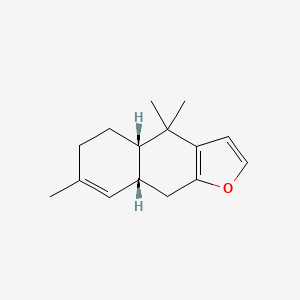
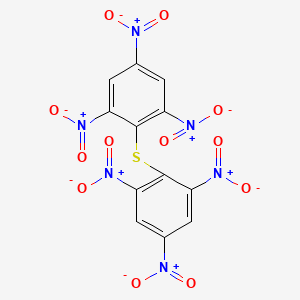

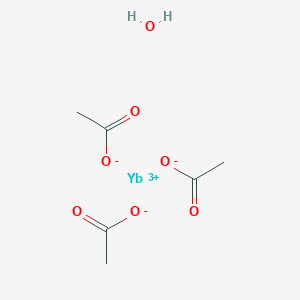

![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
